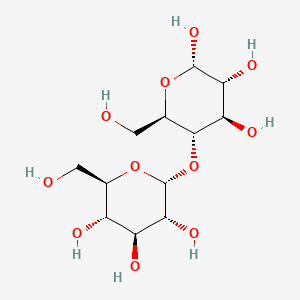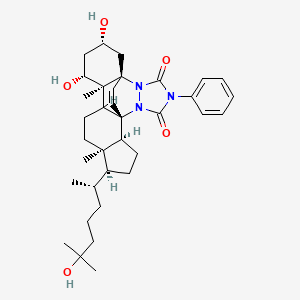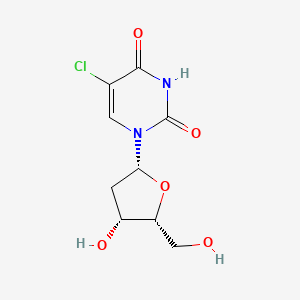
(1-Methylnaphthalen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (1-Methylnaphthalen-2-yl)methanamine often involves condensation reactions, with specific examples showing the effectiveness of polyphosphoric acid condensation routes for generating related compounds with high yield and purity. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds were successfully synthesized via such routes, characterized by various spectroscopic techniques including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray crystallography. These analyses reveal the complexity of their structures and the influence of different substituents on their overall configuration. An example of this is the detailed characterization of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, which showcased a significant insight into the molecular arrangement and electronic interactions within such molecules (Yahiaoui et al., 2023).
Chemical Reactions and Properties
The reactivity and interaction with other molecules are pivotal aspects of understanding the chemical behavior of (1-Methylnaphthalen-2-yl)methanamine hydrochloride and its analogs. Studies have shown various reactions these compounds can undergo, such as forming chiral complexes with different elements, indicating a versatile reactivity profile suitable for creating complex molecular architectures (Schwarzer et al., 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are essential for understanding the practical applications and handling of these compounds. For example, the characterization of zirconium (IV), cadmium (II), and iron (III) complexes derived from similar Schiff base compounds provided insights into their crystalline nature and solubility behaviors, significantly contributing to their potential application scope (Al‐Hakimi et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and potential for forming complexes, are crucial for the comprehensive understanding of (1-Methylnaphthalen-2-yl)methanamine hydrochloride. Studies, like those on iron(III) catecholates, illuminate the complex's potential for photocytotoxicity and interaction with biological molecules, showcasing the intricate balance between structural design and functional application (Basu et al., 2014).
Scientific Research Applications
Cytochrome P450 Isoforms Inhibition The compound (1-Methylnaphthalen-2-yl)methanamine hydrochloride demonstrates potential in scientific research focused on the inhibition of hepatic Cytochrome P450 (CYP) enzymes. CYP enzymes metabolize various drugs, and understanding their inhibition is crucial for predicting drug-drug interactions. Chemical inhibitors like (1-Methylnaphthalen-2-yl)methanamine hydrochloride play a key role in CYP phenotyping, where they aid in deciphering the involvement of specific CYP isoforms in drug metabolism. This understanding is vital for developing safer pharmaceuticals and enhancing the efficacy of drug therapies (Khojasteh et al., 2011).
Drug Delivery Systems Research indicates that (1-Methylnaphthalen-2-yl)methanamine hydrochloride could be involved in novel drug delivery systems. Studies on drugs like metformin hydrochloride, a widely prescribed medication for type 2 diabetes, reveal the development of micro- and nanoparticulate drug delivery systems. Such systems aim to improve drug bioavailability, reduce dosing frequency, and decrease side effects. (1-Methylnaphthalen-2-yl)methanamine hydrochloride could be a component in these innovative drug delivery systems, contributing to their effectiveness and efficiency (Çetin & Sahin, 2016).
Environmental Monitoring The compound also finds relevance in environmental monitoring and the study of organic pollutants in water. It's important to note that the presence of certain chemical compounds in water bodies can be indicative of pollution and can have significant ecological and health impacts. Regular monitoring and analysis of these compounds, possibly including (1-Methylnaphthalen-2-yl)methanamine hydrochloride, are crucial for assessing water quality and ensuring environmental safety (Sousa et al., 2018).
properties
IUPAC Name |
(1-methylnaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNZRFECZEUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylnaphthalen-2-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)







![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)
